molecular formula C22H21NO4 B3723940 4-{3-ethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{3-ethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B3723940
M. Wt: 363.4 g/mol
InChI Key: SOWGIQQFLRGDFJ-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with an oxazole ring (a five-membered ring containing one oxygen and one nitrogen), a phenyl group (a six-membered carbon ring), and various other functional groups including ethoxy, propenyl, and benzylidene groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Based on its structure, we can infer that it is likely to be a solid at room temperature, and it may have moderate solubility in organic solvents .

Mechanism of Action

The mechanism of action of this compound is not known. It would depend on the specific application or biological context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions for this compound could include further investigation into its synthesis, reactions, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and potentially even biological studies to explore any bioactive properties it may have .

Properties

IUPAC Name

(4Z)-4-[[3-ethoxy-4-(2-methylprop-2-enoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-4-25-20-13-16(10-11-19(20)26-14-15(2)3)12-18-22(24)27-21(23-18)17-8-6-5-7-9-17/h5-13H,2,4,14H2,1,3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWGIQQFLRGDFJ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{3-ethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-{3-ethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
4-{3-ethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
4-{3-ethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-{3-ethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-{3-ethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

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